3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Overview
Description
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a butyl group and a 1,2,3,4-tetrahydroquinolin-8-yl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the available resources .Scientific Research Applications
TRPV1 Receptor Antagonism
- 1. A study by Bianchi et al. (2007) on a similar compound, A-778317, demonstrated its role as a potent, stereoselective antagonist of the transient receptor potential vanilloid-1 (TRPV1) receptor. This could have implications for understanding pain signaling pathways (Bianchi et al., 2007).
Synthesis and Medicinal Applications
- 2. Pandey et al. (2008) investigated the preparation of Tetrahydro‐quinazoline Derivatives, which have potential effects on the central nervous system (CNS) and cardiovascular system (CVS). This suggests the use of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea in neuromedicinal chemistry (Pandey et al., 2008).
Pharmacology of Chroman and Tetrahydroquinoline Ureas
- 3. Schmidt et al. (2011) synthesized novel chroman and tetrahydroquinoline ureas, evaluating them as TRPV1 antagonists. The study's findings contribute to the understanding of these compounds in the context of pain management (Schmidt et al., 2011).
Ortho-Arylation in Water
- 4. Jiang et al. (2013) developed an efficient protocol for synthesizing 8-arylated tetrahydroquinolines, showcasing the versatility and environmental friendliness of the synthesis process (Jiang et al., 2013).
Antimicrobial Activity
- 5. Research by Elkholy and Morsy (2006) on tetrahydropyrimido quinoline derivatives revealed their potential antimicrobial activities, indicating the potential of this compound in antibiotic development (Elkholy & Morsy, 2006).
TRPM8 Channel Receptor Antagonism and Antiprostate Cancer Agents
- 6. A study by De Petrocellis et al. (2016) found tetrahydroisoquinoline derivatives containing urea functions to be selective TRPM8 channel receptor antagonists, also showing efficacy in reducing prostate cancer cell growth (De Petrocellis et al., 2016).
Supramolecular Gelators
- 7. Research on quinoline urea derivatives by Braga et al. (2013) explored their use as gelators in the formation of silver(I) complexes, indicating applications in materials science (Braga et al., 2013).
α-Metallation in Organic Chemistry
- 8. A study by Katritzky and Sengupta (1989) demonstrated the α-metallation of tetrahydroquinoline using lithium carbamates, highlighting a versatile one-pot procedure in organic synthesis (Katritzky & Sengupta, 1989).
Cardiovascular Pharmacology
- 9. Follath et al. (1976) studied the cardiovascular effects of a related compound, BDPU, in dogs and humans, suggesting possible applications in cardiovascular drug development (Follath et al., 1976).
Spirohydantoin Ring Synthesis
- 10. Yamagishi et al. (1990) researched the synthesis of spirohydantoin derivatives from 1-methylcarbamoylisation and urea, contributing to the field of heterocyclic chemistry (Yamagishi et al., 1990).
Properties
IUPAC Name |
1-butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWUBRPGGYGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC2=C1NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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